3-(3-chloro-2-methylphenyl)-8-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
3-(3-chloro-2-methylphenyl)-8-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound with a unique structure that includes a pyrido[2,1-b][1,3,5]thiadiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-2-methylphenyl)-8-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. The starting materials often include substituted anilines and thiadiazine derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automation, and stringent quality control measures to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-2-methylphenyl)-8-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
3-(3-chloro-2-methylphenyl)-8-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-(3-chloro-2-methylphenyl)-8-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(6-chloro-2-methylphenyl)-3-(2,5-dimethoxyphenyl)urea
- 3-chloro-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide
- 1-(5-chloro-2-methoxyphenyl)-3-(2,4-dimethoxyphenyl)urea
Uniqueness
3-(3-chloro-2-methylphenyl)-8-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrido[2,1-b][1,3,5]thiadiazine core with chloro and methoxy substituents makes it a versatile compound for various applications .
Properties
Molecular Formula |
C23H22ClN3O3S |
---|---|
Molecular Weight |
456.0 g/mol |
IUPAC Name |
3-(3-chloro-2-methylphenyl)-8-(2,4-dimethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C23H22ClN3O3S/c1-14-19(24)5-4-6-20(14)26-12-27-22(28)10-17(18(11-25)23(27)31-13-26)16-8-7-15(29-2)9-21(16)30-3/h4-9,17H,10,12-13H2,1-3H3 |
InChI Key |
DJYVGVRFTPYZMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
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